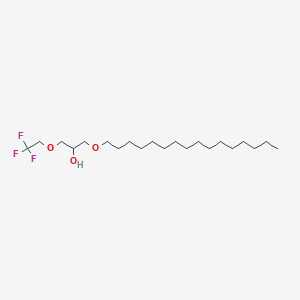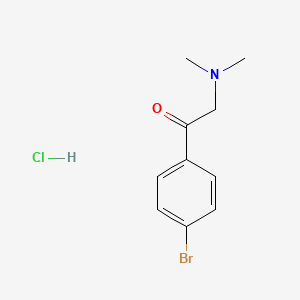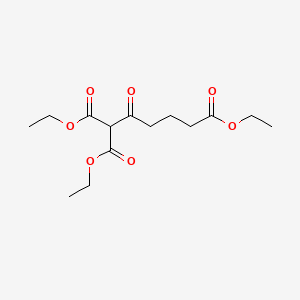![molecular formula C12H12N2O3 B14370805 4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate CAS No. 90266-02-7](/img/structure/B14370805.png)
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate is a chemical compound known for its unique structure and reactivity. This compound features an acetyloxy group attached to a phenyl ring, which is further connected to a diazoniobut-1-en-2-olate moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate typically involves the reaction of acetyloxyphenyl derivatives with diazonium salts under controlled conditions. One common method includes the use of acetic anhydride and a base such as pyridine to introduce the acetyloxy group . The diazonium salt is then prepared by treating aniline derivatives with nitrous acid, followed by coupling with the acetyloxyphenyl compound under cold conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .
化学反应分析
Types of Reactions
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学研究应用
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. For instance, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The acetyloxy group can also facilitate the compound’s binding to target molecules, enhancing its biological activity .
相似化合物的比较
Similar Compounds
Diacetamate: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Phenylboronic Acid: Shares the phenyl group but differs in its boronic acid functionality, which imparts unique chemical properties.
Uniqueness
This compound’s ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable molecule in scientific research and industrial applications .
属性
CAS 编号 |
90266-02-7 |
|---|---|
分子式 |
C12H12N2O3 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
[3-(4-diazo-3-oxobutyl)phenyl] acetate |
InChI |
InChI=1S/C12H12N2O3/c1-9(15)17-12-4-2-3-10(7-12)5-6-11(16)8-14-13/h2-4,7-8H,5-6H2,1H3 |
InChI 键 |
MUDAPANRGXQHKO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=CC(=C1)CCC(=O)C=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)
![4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide](/img/structure/B14370758.png)

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-](/img/structure/B14370772.png)
![(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14370773.png)
![5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14370779.png)
![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)

![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)

